molecular formula C8H16N2O2S B2778044 octahydro-1H-4lambda6-[1,2,4]thiadiazino[2,3-a]azepine-4,4-dione CAS No. 2287343-70-6

octahydro-1H-4lambda6-[1,2,4]thiadiazino[2,3-a]azepine-4,4-dione

Cat. No.: B2778044
CAS No.: 2287343-70-6
M. Wt: 204.29
InChI Key: CGSFYPNGHFDYPT-UHFFFAOYSA-N
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Description

octahydro-1H-4lambda6-[1,2,4]thiadiazino[2,3-a]azepine-4,4-dione is a complex organic compound with a unique structure It belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-4lambda6-[1,2,4]thiadiazino[2,3-a]azepine-4,4-dione typically involves multiple steps. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

octahydro-1H-4lambda6-[1,2,4]thiadiazino[2,3-a]azepine-4,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

octahydro-1H-4lambda6-[1,2,4]thiadiazino[2,3-a]azepine-4,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of octahydro-1H-4lambda6-[1,2,4]thiadiazino[2,3-a]azepine-4,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

octahydro-1H-4lambda6-[1,2,4]thiadiazino[2,3-a]azepine-4,4-dione is unique due to its specific ring structure and the presence of sulfur and nitrogen atoms within the ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,3,6,7,8,9,10,10a-octahydro-1H-[1,2,4]thiadiazino[2,3-a]azepine 4,4-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c11-13(12)7-5-9-8-4-2-1-3-6-10(8)13/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSFYPNGHFDYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2NCCS(=O)(=O)N2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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